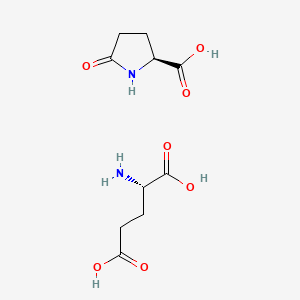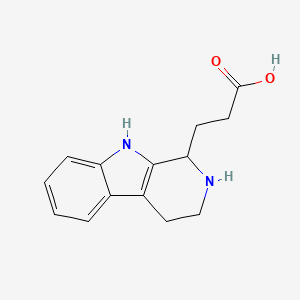
N-(2-((2-Aminoethyl)dodecylamino)ethyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(2-Aminoethyl)dodecylamino]ethyl]glycine is a chemical compound with the molecular formula C18H39N3O2 and a molecular weight of 329.52 g/mol . This compound is known for its unique structure, which includes a glycine backbone with an aminoethyl and dodecylamino substituent. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
The synthesis of N-[2-[(2-aminoethyl)dodecylamino]ethyl]glycine typically involves the reaction of glycine with 2-aminoethyl and dodecylamino groups under specific conditions. The synthetic route may include the following steps:
Reaction of Glycine with 2-Aminoethyl Group: Glycine is reacted with an appropriate reagent to introduce the 2-aminoethyl group.
Introduction of Dodecylamino Group: The intermediate product is then reacted with a dodecylamine to introduce the dodecylamino group.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
N-[2-[(2-aminoethyl)dodecylamino]ethyl]glycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like hydrogen or metal hydrides.
Substitution: The amino and dodecylamino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[2-[(2-aminoethyl)dodecylamino]ethyl]glycine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, including drug delivery and as a component in pharmaceutical formulations.
Industry: It is used in the production of surfactants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[2-[(2-aminoethyl)dodecylamino]ethyl]glycine involves its interaction with specific molecular targets. The aminoethyl and dodecylamino groups allow it to interact with various biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-[2-[(2-aminoethyl)dodecylamino]ethyl]glycine can be compared with other similar compounds, such as:
N-[2-[(2-aminoethyl)octylamino]ethyl]glycine: Similar structure but with an octyl group instead of a dodecyl group.
N-[2-[(2-aminoethyl)hexylamino]ethyl]glycine: Contains a hexyl group instead of a dodecyl group.
N-[2-[(2-aminoethyl)butylamino]ethyl]glycine: Features a butyl group instead of a dodecyl group.
The uniqueness of N-[2-[(2-aminoethyl)dodecylamino]ethyl]glycine lies in its longer dodecyl chain, which can influence its chemical properties and interactions .
Eigenschaften
CAS-Nummer |
93839-33-9 |
|---|---|
Molekularformel |
C18H39N3O2 |
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
2-[2-[2-aminoethyl(dodecyl)amino]ethylamino]acetic acid |
InChI |
InChI=1S/C18H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-14-21(15-12-19)16-13-20-17-18(22)23/h20H,2-17,19H2,1H3,(H,22,23) |
InChI-Schlüssel |
YIRFYEDJJRGBKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(CCN)CCNCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


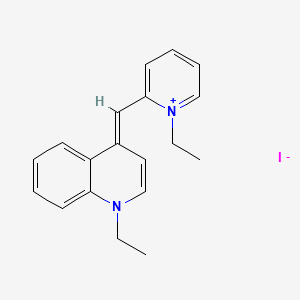

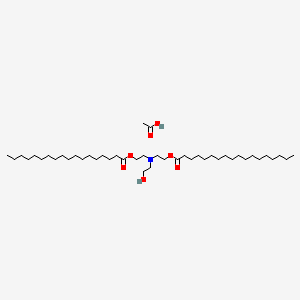
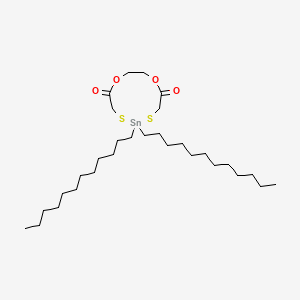
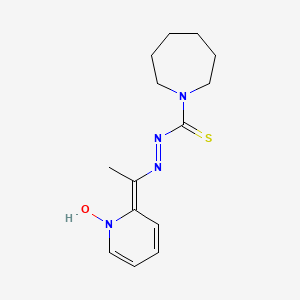

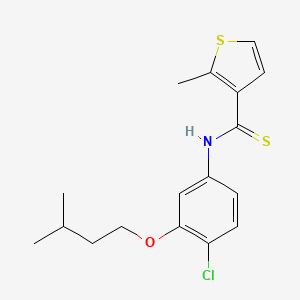
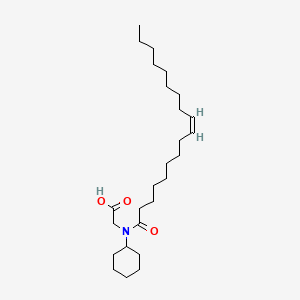


![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate](/img/structure/B12677578.png)
